molecular formula C16H22N4OS B8226707 (S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide

(S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B8226707
M. Wt: 318.4 g/mol
InChI Key: KRTPXBYZUQFOTH-XFNZEKPQSA-N
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Description

(S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfinamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the sulfinamide group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. For instance, the use of chiral catalysts can help in achieving the (S)-configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The amino group in the pyridine ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions can produce various pyridine derivatives.

Scientific Research Applications

(S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(1S)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide: This is the enantiomer of the compound and has different stereochemistry.

    N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group.

Uniqueness

The uniqueness of (S)-N-((R)-1-(6'-Amino-2,3'-bipyridin-4'-YL)ethyl)-2-methylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of both the pyridine ring and the sulfinamide group

Properties

IUPAC Name

(S)-N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)12-9-15(17)19-10-13(12)14-7-5-6-8-18-14/h5-11,20H,1-4H3,(H2,17,19)/t11-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTPXBYZUQFOTH-XFNZEKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1C2=CC=CC=N2)N)N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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